
(2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Diethoxypyrimidin-5-yl)(p-tolyl)methanol is an organic compound that features a pyrimidine ring substituted with ethoxy groups at the 2 and 4 positions, and a p-tolyl group attached to a methanol moiety at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diethoxypyrimidin-5-yl)(p-tolyl)methanol typically involves the reaction of 2,4-diethoxypyrimidine with p-tolualdehyde in the presence of a suitable reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic or basic catalysts can be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Diethoxypyrimidin-5-yl)(p-tolyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The ethoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
(2,4-Diethoxypyrimidin-5-yl)(p-tolyl)methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of (2,4-Diethoxypyrimidin-5-yl)(p-tolyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
(2,5-Dimethoxypyridin-4-yl)(p-tolyl)methanol: Similar structure but with methoxy groups instead of ethoxy groups.
(2,4-Dimethoxypyrimidin-5-yl)(p-tolyl)methanol: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
(2,4-Diethoxypyrimidin-5-yl)(p-tolyl)methanol is unique due to the presence of ethoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its methoxy-substituted counterparts.
Propiedades
Número CAS |
93538-19-3 |
|---|---|
Fórmula molecular |
C16H20N2O3 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
(2,4-diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol |
InChI |
InChI=1S/C16H20N2O3/c1-4-20-15-13(10-17-16(18-15)21-5-2)14(19)12-8-6-11(3)7-9-12/h6-10,14,19H,4-5H2,1-3H3 |
Clave InChI |
VPWVTDAVTSYHNP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC=C1C(C2=CC=C(C=C2)C)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


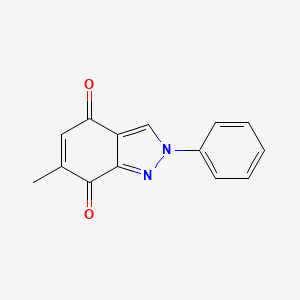
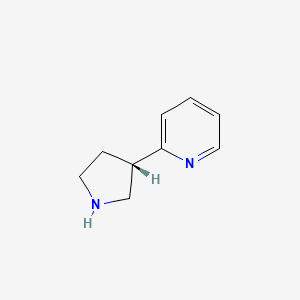
![2-(3-Chloro-4-methoxyphenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B13112057.png)
![4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one](/img/structure/B13112064.png)
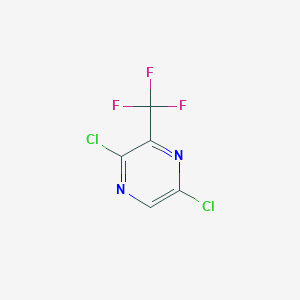

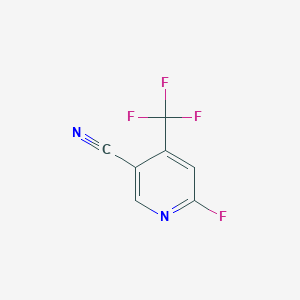
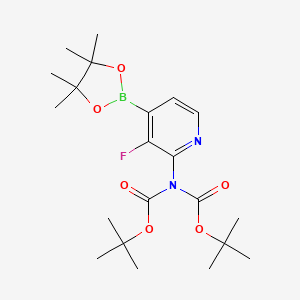
![1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)

![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)



